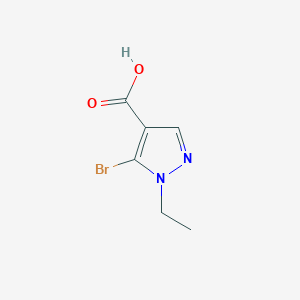
5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. They are often used as intermediates in the synthesis of more complex molecules with potential therapeutic effects.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a novel synthesis route for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile approach to these compounds . Another study reports the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Pd-catalyzed cross-coupling reactions to obtain condensed pyrazoles . Additionally, a direct synthesis method for substituted pyrazoles through a 3+2 annulation method has been described, utilizing Knoevenagel condensation and cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction studies. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction, and the structure was found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing a monoclinic system with space group P21/n .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate of a new insecticide, involves esterification and bromination . Another study explores brominated trihalomethylenones as precursors to various pyrazole derivatives, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through spectroscopic characterization, crystal structure analysis, and theoretical calculations. For instance, the nonlinear optical properties of a pyrazole derivative were investigated, showing a small energy gap between the frontier molecular orbitals . The spectroscopic evaluations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were compared with theoretical calculations, providing insights into the electronic transitions within the molecule .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Investigations
In the field of chemical synthesis and structural analysis, 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid and its derivatives are used for various experimental and theoretical studies. For instance, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized and characterized using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. This compound, similar in structure to this compound, showcases the potential for exploring the structural and spectral properties of pyrazole derivatives (Viveka et al., 2016).
2. Synthesis of Novel Compounds
Research into pyrazole derivatives often involves the synthesis of new compounds for various applications. For example, the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates demonstrates the versatility of pyrazole compounds in creating potential materials for optical limiting applications. This indicates the adaptability of compounds like this compound in synthesizing new chemicals with potential industrial and technological applications (Chandrakantha et al., 2013).
3. Coordination Polymers and Luminescence Properties
The creation of coordination polymers using pyrazole derivatives is another significant area of research. These polymers, synthesized using compounds like this compound, exhibit interesting structural properties and can be used to study luminescence. For instance, a study on the synthesis of d10 metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands highlights the potential of pyrazole derivatives in materials science, particularly in the creation of luminescent materials (Cheng et al., 2017).
4. Electrosynthesis Applications
Electrosynthesis is another area where pyrazole derivatives like this compound find application. Research into the electrosynthesis of 4-bromosubstituted pyrazole and its derivatives demonstrates the role of such compounds in chemical synthesis processes, highlighting their importance in developing new synthetic methodologies (Lyalin et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the many pharmacological functions of the pyrazole moiety and different synthesis techniques .
Wirkmechanismus
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets due to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with a pyrazole core are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-bromo-1-ethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQXKXBJKGNSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1564628-87-0 |
Source


|
| Record name | 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)
![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)


![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)



![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

